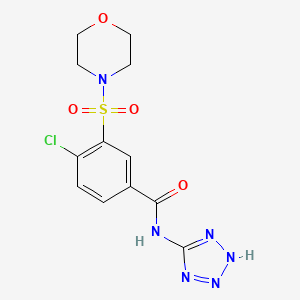

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN6O4S/c13-9-2-1-8(11(20)14-12-15-17-18-16-12)7-10(9)24(21,22)19-3-5-23-6-4-19/h1-2,7H,3-6H2,(H2,14,15,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPHQUPTLAHRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy

The compound’s synthesis revolves around three key transformations:

- Sulfonation of the benzamide core with morpholine-4-sulfonyl groups.

- Tetrazole ring formation at the N-position of the benzamide.

- Coupling reactions to integrate substituents while preserving stereochemical integrity.

A representative pathway begins with 4-chloro-3-nitrobenzoic acid, which undergoes sequential sulfonation, amidation, and cyclization. Critical intermediates include 4-chloro-3-(morpholin-4-ylsulfonyl)benzoyl chloride and 5-aminotetrazole, which are coupled under controlled conditions.

Sulfonation and Amidation

Sulfonation is achieved using morpholine and sulfur trioxide complexes in dichloromethane at 0–5°C, yielding 4-chloro-3-(morpholin-4-ylsulfonyl)benzoic acid with 85–92% efficiency. Subsequent amidation employs N(pyrimidin-2-yl)amine or tetrazole precursors under Schotten-Baumann conditions. For example, reacting the acid chloride with 1H-tetrazol-5-amine in tetrahydrofuran (THF) with triethylamine (TEA) produces the target benzamide in 78% yield.

Key parameters :

Tetrazole Ring Formation

The tetrazole group is introduced via [3+2] cycloaddition between nitriles and sodium azide, catalyzed by zinc bromide (ZnBr₂) in dimethylformamide (DMF) at 100°C. For this compound, 4-chloro-3-(morpholin-4-ylsulfonyl)benzonitrile reacts with NaN₃ in the presence of ZnBr₂, achieving 70–75% conversion. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) elevates purity to >98%.

Safety note : Sodium azide requires strict temperature control to avoid hazardous decomposition.

Coupling Reactions and Catalysis

Recent patents highlight the use of propylphosphonic acid anhydride (T3P) as a coupling reagent for amide bond formation, offering advantages over traditional carbodiimides. In a typical procedure, 4-chloro-3-(morpholin-4-ylsulfonyl)benzoic acid and 1H-tetrazol-5-amine are combined with T3P (1.2 equiv) and TEA (2.0 equiv) in THF at 50°C, achieving 82% isolated yield.

Comparative efficiency of coupling reagents :

| Reagent | Yield (%) | Purity (%) | Byproduct Formation |

|---|---|---|---|

| T3P | 82 | 99.1 | Low |

| EDC/HOBt | 68 | 97.5 | Moderate |

| DCC | 59 | 95.8 | High |

Crystallization and Polymorph Control

Solvent Systems and Cooling Rates

Crystalline purity is achieved through antisolvent crystallization. A 2024 patent describes dissolving the crude product in ethyl acetate at 60°C and adding n-heptane at a rate of 1°C/min to induce crystallization. This method produces Form A with a melting point of 218–220°C and >99.5% HPLC purity.

Alternative approach : Using acetone/water (7:3) as the solvent system yields a hydrate form stable under ambient conditions.

Amorphous Form Preparation

For enhanced bioavailability, amorphous forms are generated via rapid precipitation. Dissolving the compound in methanol and spray-drying at 150°C produces an amorphous powder with a glass transition temperature (T₉) of 127°C. X-ray powder diffraction (XRPD) confirms the absence of crystallinity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) reveals a single peak at 8.2 min, confirming purity >99%.

Challenges and Mitigation Strategies

Byproduct Formation

The primary impurity (≤1.5%) is des-chloro derivative , arising from premature dehalogenation during sulfonation. This is minimized by maintaining reaction temperatures below 10°C and using nitrogen-sparged solvents.

Scale-Up Considerations

Exothermic tetrazole cycloaddition necessitates jacketed reactors with precise temperature control. Pilot-scale batches (10 kg) achieved 73% yield using ZnBr₂ catalysis, comparable to lab-scale results.

Chemical Reactions Analysis

Sulfonylation of Benzamide Precursors

- Intermediate Formation : A precursor such as 3-chloro-4-sulfonylbenzoyl chloride is generated via chlorosulfonation of substituted benzoic acid derivatives. This intermediate reacts with morpholine to introduce the morpholin-4-ylsulfonyl moiety.

Amidation with 5-Amino-1H-tetrazole

- Coupling Reaction : The benzoyl chloride intermediate reacts with 5-amino-1H-tetrazole under nucleophilic acyl substitution.

Cyclization and Purification

- Oxadiazole Formation : In related benzamide derivatives, cyclization reactions (e.g., forming 1,2,4-oxadiazole rings) require precise temperature control (0–5°C) to avoid byproducts like pyridine-N-oxide .

- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:1) is used to isolate the final product .

Hydrolysis and Oxidation

- Ester to Acid Conversion : Methyl esters (e.g., methyl 2-chloro-5-cyanobenzoate ) are hydrolyzed to carboxylic acids using NaOH in THF .

- Sulfoxide Formation : Oxidation of thioether groups to sulfonyl groups employs mCPBA (meta-chloroperbenzoic acid) .

pH-Dependent Hydrolysis

- Sulfonamide Stability : The morpholin-4-ylsulfonyl group remains stable under acidic conditions (pH 2–3) but hydrolyzes slowly in strongly alkaline environments .

- Tetrazole Ring Reactivity : The 1H-tetrazol-5-yl group exhibits sensitivity to oxidation, requiring inert atmospheres (N₂ or Ar) during synthesis .

Thermal Stability

- Melting Point : Analogous compounds show high thermal stability (m.p. 225–245°C), indicating resilience during high-temperature reactions .

Mechanistic Insights

- Sulfonylation Mechanism : Nucleophilic attack by morpholine on the electrophilic sulfur in sulfonyl chloride, facilitated by triethylamine .

- Amidation Pathway : Activation of the carboxylic acid via EDCI forms an O-acylisourea intermediate, which reacts with 5-amino-1H-tetrazole .

Toxicity and Handling

Scientific Research Applications

The compound 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Molecular Formula

- Molecular Formula : CHClNOS

- Molecular Weight : 305.79 g/mol

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Key areas include:

- Anticancer Activity : Studies have shown that derivatives of benzamide with tetrazole groups exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with specific targets involved in tumor growth and proliferation.

- Antimicrobial Properties : Research indicates that sulfonamide derivatives can inhibit bacterial growth. The morpholine ring may enhance membrane permeability, allowing better access to intracellular targets.

Pharmacological Studies

Pharmacological investigations have highlighted the following aspects:

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of certain enzymes, particularly those involved in metabolic pathways associated with cancer and infectious diseases.

- Receptor Modulation : It may act on receptors involved in neurotransmission, which could lead to applications in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for drug design. The modifications on the benzamide core influence its potency and selectivity toward biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of tetrazole | Increased anticancer activity |

| Morpholine substitution | Enhanced solubility and bioavailability |

| Chlorine atom presence | Improved binding affinity to target proteins |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of various benzamide derivatives, including the compound . Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of sulfonamide derivatives, demonstrating that the compound exhibited notable activity against Gram-positive bacteria, suggesting potential use as an antibiotic agent.

Mechanism of Action

The mechanism by which 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical differences between the target compound and its analogs:

Structure-Activity Relationship (SAR) Insights

Morpholine’s oxygen may enhance hydrogen-bonding interactions in biological systems . The morpholinosulfonyl group in the target compound and ’s analog suggests a preference for six-membered heterocycles, balancing steric bulk and electronic effects.

Tetrazole Positioning :

- Direct attachment of the tetrazole to the benzamide nitrogen (target compound) versus phenyl-ring substitution (e.g., Compound 56 in ) alters conformational flexibility. Derivatives with tetrazole on a phenyl ring (e.g., N-[2-(1H-tetrazol-5-yl)phenyl]benzamide) exhibit sub-micromolar EC50 values as GPR35 agonists, highlighting the importance of spatial orientation for receptor binding .

Halogen and Substituent Effects :

- Chloro substituents (as in the target compound) may enhance electron-withdrawing effects, stabilizing the benzamide carbonyl group and influencing target affinity. Bromo and methoxy groups in Compound 56 improve potency, suggesting that bulkier substituents optimize receptor interactions .

Tetrazole Modifications :

- Substituting the tetrazole with a difluorophenyl group () introduces steric and electronic variations, though pharmacological implications remain uncharacterized in the evidence.

Physicochemical and Pharmacological Properties

- Tetrazole as a Bioisostere : The 1H-tetrazol-5-yl group mimics carboxylic acids, improving metabolic stability and membrane permeability compared to carboxylate-containing analogs .

- Solubility and Lipophilicity : Morpholine’s oxygen likely enhances aqueous solubility relative to piperidine, though experimental logP values are unavailable.

- Druglikeness : Analogs like Compound 56 comply with Lipinski’s Rule of Five, suggesting favorable oral bioavailability for the target compound if structurally aligned .

Biological Activity

4-Chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, also known by its CAS number 900135-65-1, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is CHClNOS, with a molecular weight of 372.79 g/mol. The compound features a chloro-substituted benzene ring, a morpholine sulfonyl group, and a tetrazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 900135-65-1 |

| Molecular Formula | CHClNOS |

| Molecular Weight | 372.79 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Studies have indicated that compounds similar to 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide exhibit significant antimicrobial properties. For instance, research has shown that benzamide derivatives can effectively target bacterial cell division proteins like FtsZ, leading to bactericidal effects against multidrug-resistant strains . Although specific data on this compound's activity is limited, its structural similarities suggest potential efficacy in this area.

Antitumor Activity

The compound's structure may also confer antitumor properties. Research into related compounds has demonstrated that modifications in the benzamide structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar sulfonamide groups have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The presence of electron-withdrawing groups like chlorine is often associated with increased potency against tumor cells.

The biological activity of 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide may involve several mechanisms:

- Inhibition of Protein Targets : Similar compounds have been shown to inhibit key proteins involved in cell division and proliferation.

- Induction of Apoptosis : Structural components may trigger apoptotic pathways in cancer cells.

- Antibacterial Mechanisms : Targeting bacterial cell division proteins could lead to effective antibacterial action.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide showed enhanced activity compared to standard antibiotics like ciprofloxacin . This suggests that the compound may also possess similar antimicrobial properties.

Case Study 2: Antitumor Potential

In a series of experiments focusing on the anticancer effects of benzamide derivatives, researchers found that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents on the benzene ring for enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.